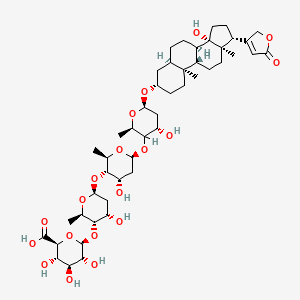

DT-Glu

Description

Overview of Bacterial ADP-Ribosylating Toxins in Cellular Pathogenesis

Bacterial ADP-ribosylating toxins (bARTTs) represent a significant class of virulence factors employed by various pathogenic bacteria to subvert host cellular functions. These toxins act enzymatically, catalyzing the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to specific target proteins within eukaryotic cells. kegg.jpgenecards.orgguidetopharmacology.orgjscimedcentral.com This covalent modification, known as ADP-ribosylation, can alter the structure, function, or interaction of the target protein, ultimately disrupting essential cellular processes and contributing to the pathogenesis of infectious diseases. kegg.jpgenecards.orgguidetopharmacology.orgjscimedcentral.com Examples of bARTTs include cholera toxin, pertussis toxin, and diphtheria toxin, each targeting different host proteins and causing distinct cellular effects. genecards.orgjscimedcentral.comnih.gov

Diphtheria Toxin (DT) as a Canonical Member of the ADP-Ribosyltransferase Family

Diphtheria Toxin (DT), produced primarily by toxigenic strains of Corynebacterium diphtheriae, stands as a canonical and extensively studied member of the A-B type bARTTs. kegg.jpjscimedcentral.comciteab.comidrblab.netresearchgate.netmdpi.com DT is secreted as a single polypeptide chain that is subsequently processed into two subunits: an amino-terminal catalytic A subunit (DT-A) and a carboxyl-terminal binding and translocation B subunit (DT-B). kegg.jpciteab.comidrblab.netresearchgate.netkegg.jp The DT-B subunit mediates the binding of the toxin to specific receptors on the surface of susceptible host cells, primarily the heparin-binding epidermal growth factor-like growth factor (HB-EGF) precursor. kegg.jpciteab.comresearchgate.netfishersci.co.uk Following receptor binding, the toxin is internalized into endosomes via receptor-mediated endocytosis. kegg.jpciteab.comresearchgate.netfishersci.co.uk Acidification within the endosome triggers conformational changes in the DT-B subunit, facilitating the translocation of the DT-A subunit across the endosomal membrane into the host cell cytosol. kegg.jpciteab.comresearchgate.netfishersci.co.uk

Enzymatic Activity: NAD+-Dependent ADP-Ribosylation of Eukaryotic Elongation Factor 2 (eEF2)

Upon gaining access to the cytosol, the DT-A subunit exhibits potent NAD+-dependent ADP-ribosyltransferase activity. kegg.jpciteab.comidrblab.netresearchgate.netkegg.jpwikipedia.orgguidetopharmacology.orguniprot.org Its primary and most critical target is eukaryotic elongation factor 2 (eEF2), a key protein involved in the translocation step of protein synthesis on the ribosome. kegg.jpciteab.comidrblab.netresearchgate.netkegg.jpwikipedia.orgguidetopharmacology.orguniprot.org The DT-A subunit catalyzes the transfer of the ADP-ribose moiety from NAD+ to a unique post-translationally modified histidine residue on eEF2 known as diphthamide (B1230887). citeab.comresearchgate.netwikipedia.orgguidetopharmacology.orguniprot.orgwikipedia.orgebi.ac.ukresearchgate.net Diphthamide is formed through a multi-step modification of a specific histidine residue in eEF2, a process conserved across eukaryotes and archaea. guidetopharmacology.orgwikipedia.orgebi.ac.ukresearchgate.net The ADP-ribosylation of diphthamide by DT-A effectively inactivates eEF2, thereby halting ribosomal translocation and inhibiting cellular protein synthesis. kegg.jpciteab.comidrblab.netresearchgate.netkegg.jpwikipedia.orgguidetopharmacology.orguniprot.org This interruption of protein synthesis is the primary mechanism by which diphtheria toxin exerts its cytotoxic effects, ultimately leading to cell death. kegg.jpciteab.comidrblab.netresearchgate.netkegg.jpwikipedia.orgguidetopharmacology.orguniprot.org

Central to the catalytic mechanism of DT-A is a crucial glutamate (B1630785) residue, specifically Glutamic acid 148 (Glu-148). jscimedcentral.com This residue is located within the active site of the DT-A domain and plays an essential role in the NAD+-dependent ADP-ribosylation reaction. jscimedcentral.com Studies involving site-directed mutagenesis have demonstrated that substitution of Glu-148 with other amino acids, such as aspartic acid, glutamine, or serine, significantly reduces or abolishes the ADP-ribosyltransferase activity of DT-A and its cytotoxicity. This highlights the critical catalytic role of this glutamate residue in positioning NAD+ and facilitating the transfer of the ADP-ribose group to the diphthamide residue on eEF2. The conservation of a catalytic glutamate in the active site is a feature found in many bacterial ADP-ribosyltransferases, underscoring its importance in this class of enzymes. jscimedcentral.com

The key molecular players in the DT-catalyzed ADP-ribosylation of eEF2 are summarized in the table below:

| Molecule | Role in DT Action |

| Diphtheria Toxin (DT) | Bacterial A-B toxin, catalyzes ADP-ribosylation. |

| NAD+ | Substrate, source of ADP-ribose moiety. |

| Eukaryotic Elongation Factor 2 (eEF2) | Host protein target, essential for translation. |

| Diphthamide (on eEF2) | Specific residue on eEF2 targeted by DT. |

| Glutamic acid 148 (Glu-148) (in DT-A) | Catalytic residue essential for enzymatic activity. |

| ADP-ribosyl-diphthamide (on eEF2) | Modified, inactive form of eEF2. |

| Nicotinamide | Byproduct of the reaction. |

Historical Context of DT Research and its Contributions to Molecular Biology

Research into diphtheria toxin has a rich history, contributing significantly to the fields of microbiology, immunology, and molecular biology. The discovery of Corynebacterium diphtheriae by Klebs in 1883 and its isolation by Loeffler in 1884 laid the groundwork for understanding the causative agent of diphtheria. In 1888, Emile Roux and Alexandre Yersin made the pivotal discovery that filtrates from C. diphtheriae cultures contained a potent exotoxin responsible for the systemic manifestations of the disease. citeab.commdpi.com This discovery was a landmark moment, identifying the first bacterial toxin.

The subsequent development of diphtheria antitoxin therapy by Emil von Behring in the 1890s, which involved using serum from immunized animals, marked a major breakthrough in treating the disease and earned him the first Nobel Prize in Physiology or Medicine in 1901. Further research led to the development of diphtheria toxoid by Gaston Ramon in 1923, a detoxified form of the toxin that could be used for effective active immunization, leading to a dramatic decline in diphtheria cases.

Beyond its clinical significance, research on diphtheria toxin provided fundamental insights into cellular processes. The elucidation of DT's mechanism of action in inhibiting protein synthesis through the ADP-ribosylation of eEF2 was a crucial discovery in understanding the intricate machinery of translation. kegg.jpguidetopharmacology.orgwikipedia.orgebi.ac.ukresearchgate.net The identification and characterization of diphthamide as the unique target residue on eEF2 highlighted the importance of post-translational modifications in protein function and as targets for toxins. guidetopharmacology.orgwikipedia.orgebi.ac.ukresearchgate.net The detailed study of DT's structure and function has also made it a valuable tool in molecular biology research, for instance, in developing strategies for targeted cell ablation or protein delivery. citeab.comidrblab.netfishersci.co.uk

Structure

2D Structure

Properties

CAS No. |

68325-34-8 |

|---|---|

Molecular Formula |

C47H72O19 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O19/c1-20-39(63-34-17-30(49)40(21(2)60-34)64-35-18-31(50)41(22(3)61-35)65-44-38(54)36(52)37(53)42(66-44)43(55)56)29(48)16-33(59-20)62-25-8-11-45(4)24(15-25)6-7-28-27(45)9-12-46(5)26(10-13-47(28,46)57)23-14-32(51)58-19-23/h14,20-22,24-31,33-42,44,48-50,52-54,57H,6-13,15-19H2,1-5H3,(H,55,56)/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36+,37+,38-,39?,40-,41-,42+,44-,45+,46-,47+/m1/s1 |

InChI Key |

DBYXZCXUSIFREJ-LMCJYOGESA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)O)O |

Synonyms |

digitoxin-16'-glucuronide DT-Glu |

Origin of Product |

United States |

Molecular Architecture and Catalytic Mechanism of Diphtheria Toxin

Structural Organization of DT: A and B Subunits

Diphtheria toxin is synthesized as a single polypeptide chain of 535 amino acids. wikipedia.orgmdpi.comoup.com This precursor undergoes proteolytic processing, often referred to as "nicking," typically by trypsin-like proteases, at an exposed loop region. mdpi.comoup.com This cleavage separates the toxin into two main fragments, known as the A and B subunits. thenativeantigencompany.comwikipedia.orgoup.com These subunits remain linked by a disulfide bond between Cys186 and Cys201. mdpi.comoup.com

The B subunit (Fragment B), located at the carboxyl-terminal (residues 194-535), is responsible for the initial interaction with the host cell. thenativeantigencompany.com It contains two distinct functional domains: the receptor-binding domain (R domain) and the transmembrane domain (T domain). wikipedia.orgoup.comnih.gov The R domain facilitates the binding of the toxin to specific cell surface receptors, primarily the heparin-binding epidermal growth factor precursor (HB-EGF), initiating the process of cellular entry. wikipedia.orgoup.com The T domain is crucial for translocation of the catalytic A subunit across the endosomal membrane into the host cell cytosol, a process triggered by the acidic environment of the endosome. wikipedia.orgmdpi.comnih.gov

The A subunit (Fragment A), located at the amino-terminal (residues 1-193), harbors the catalytic machinery of the toxin. thenativeantigencompany.comebi.ac.uk It is the more stable of the two subunits. wikipedia.org Once the disulfide bond linking the A and B subunits is reduced in the cytosol, the A subunit is released in its active form to exert its enzymatic activity. mdpi.comccmb.res.in

Functional Domains of the Catalytic (A) Subunit

The catalytic activity of diphtheria toxin resides solely within the A subunit, specifically within its catalytic (C) domain. thenativeantigencompany.comwikipedia.orgebi.ac.uk This domain possesses an unusual beta+alpha fold. wikipedia.org The C domain functions as an NAD+-dependent ADP-ribosyltransferase, modifying eEF2 and thereby blocking protein synthesis. wikipedia.orgebi.ac.uk

NAD+-Binding Cleft

A critical feature of the catalytic domain is the NAD+-binding cleft, where the toxin interacts with its co-substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govucla.eduacs.org Structural studies, including crystal structures of DT in complex with NAD+, have identified key residues lining this cleft that are involved in NAD+ recognition and binding. nih.govucla.edupnas.org

Specific amino acid residues within the catalytic domain contribute to the architecture and function of the NAD+-binding cleft. For instance, Tyr54 and Tyr65 are located within this cleft, forming a hydrophobic groove that accommodates the nicotinamide portion of NAD+. acs.orgpnas.org Tyr65 is considered essential for NAD binding, forming aromatic stacking interactions with the nicotinamide ring. pnas.org Other residues implicated in NAD binding include His21, Thr23, Glu48, Gly22, Gly34, and Gln36. nih.govpnas.org The interaction with NAD+ also appears to induce conformational changes in the toxin, particularly in an active-site loop (residues 39-46), which becomes disordered upon NAD binding. nih.govucla.educapes.gov.br This conformational change may be important for the subsequent binding of the protein substrate, eEF2. ucla.edu

Research findings highlight the importance of specific residues in the NAD+-binding cleft for both binding and catalytic activity. For example, replacing Tyr54 with serine significantly impacts catalytic function while largely retaining NAD binding, suggesting a catalytic role for the aromatic part of this residue in NAD hydrolysis. acs.orgnih.gov

Active Site Configuration

The active site of the diphtheria toxin's catalytic domain is precisely configured to facilitate the ADP-ribosylation reaction. It is located within the NAD+-binding cleft and involves residues that directly participate in the cleavage of NAD+ and the transfer of the ADP-ribose moiety. nih.govpnas.orgnih.gov

A key catalytic residue identified in the active site is Glu148. nih.govpnas.org Its carboxylate group is positioned near the scissile N-glycosidic bond of NAD+, suggesting a direct role in stabilizing the transition state, likely a positively charged oxocarbonium intermediate, during the cleavage of NAD+. nih.govresearchgate.net

Studies comparing the active site of diphtheria toxin with other ADP-ribosylating toxins, such as Pseudomonas aeruginosa exotoxin A (ETA), which catalyzes a similar reaction, have revealed conserved structural features and residues in their catalytic domains, despite limited sequence homology. nih.govresearchgate.netnih.govacs.org This conservation underscores the fundamental requirements for the ADP-ribosylation mechanism.

The active site's precise configuration ensures the correct orientation of NAD+ and the target residue on eEF2 for the subsequent enzymatic reaction.

Catalytic Cycle of ADP-Ribosylation

The core toxic activity of diphtheria toxin is its enzymatic catalysis of the ADP-ribosylation of eEF2. This process involves the transfer of an ADP-ribose moiety from NAD+ to a specific modified histidine residue on eEF2 called diphthamide (B1230887). uniprot.orgebi.ac.ukmdpi.comnih.gov This modification is irreversible and leads to the inactivation of eEF2, halting protein synthesis and ultimately causing cell death. wikipedia.orgmdpi.commdpi.com

The catalytic cycle can be broadly divided into substrate recognition and binding, followed by the transglycosidase activity.

Substrate Recognition and Binding (NAD+ and eEF2)

The catalytic cycle begins with the binding of the two substrates: NAD+ and eukaryotic elongation factor 2 (eEF2). nih.govpnas.orgnih.gov

NAD+ Binding: As discussed in Section 2.2.1, NAD+ binds to a specific cleft within the catalytic domain of the toxin. nih.gov The interaction involves multiple residues that orient the NAD+ molecule for the subsequent reaction. ucla.edupnas.org The binding of NAD+ also induces conformational changes in the toxin that may prepare it for eEF2 binding. ucla.edu

eEF2 Binding: Eukaryotic elongation factor 2 is the specific protein target of diphtheria toxin. thenativeantigencompany.comuniprot.orgebi.ac.uk DT recognizes and binds to eEF2, positioning the diphthamide residue within the toxin's active site. researchgate.netnih.gov Diphthamide is a unique post-translationally modified histidine residue found in eEF2 of eukaryotes and archaea. mdpi.comwikipedia.orgnih.gov Structural studies, particularly with related toxins like Pseudomonas exotoxin A, suggest that toxins may recognize eEF2 by mimicking the structure of ribosomal RNA, highlighting a sophisticated interaction mechanism. researchgate.netnih.gov The diphthamide residue spans a cleft in the toxin-eEF2 complex, positioning it for the ADP-ribosylation reaction. researchgate.netnih.gov

Transglycosidase Activity

Following substrate binding, the diphtheria toxin catalyzes the ADP-ribosylation through its transglycosidase activity. This involves the cleavage of the N-glycosidic bond in NAD+ and the subsequent transfer of the ADP-ribose moiety to the diphthamide residue on eEF2. pnas.orgresearchgate.netwikipedia.org

The reaction catalyzed by diphtheria toxin is: NAD+ + eEF2-diphthamide → Nicotinamide + eEF2-ADP-ribosyl-diphthamide ebi.ac.uk

The catalytic residue Glu148 plays a crucial role in facilitating the cleavage of NAD+. nih.govpnas.org The reaction proceeds via an SN1-like mechanism involving the formation of an oxacarbenium intermediate. nih.govresearchgate.net The ADP-ribose moiety is then covalently attached to the imidazole (B134444) N-1 of the diphthamide residue on eEF2, forming an alpha-glycosidic linkage. nih.gov

This enzymatic modification of eEF2 by the addition of ADP-ribose renders eEF2 inactive, as it can no longer effectively participate in the translocation step of protein synthesis on the ribosome. wikipedia.orgmdpi.commdpi.com The inactivation of even a single molecule of eEF2 by a single molecule of diphtheria toxin fragment A is sufficient to cause cell death, underscoring the toxin's extreme potency. mdpi.com

Detailed research findings have explored the kinetics and mechanism of this transglycosidase activity, confirming a sequential mechanism involving the formation of a ternary complex between the toxin, NAD+, and eEF2. researchgate.net

Hydrolysis of the Glycosidic Bond

The catalytic mechanism of Diphtheria Toxin's ADP-ribosyltransferase activity involves the cleavage of the N-glycosidic bond linking the nicotinamide moiety to the ribose sugar in NAD⁺. nih.govresearchgate.netwikipedia.orgmdpi.com This step is central to the transfer of the ADP-ribose unit to the diphthamide residue on EF-2. In the absence of its physiological acceptor, EF-2, the DT-A subunit can also catalyze a slow hydrolysis of NAD⁺, yielding ADP-ribose and nicotinamide. nih.govacs.org While this hydrolysis reaction is not the primary biological function, it serves as a valuable model for studying the enzyme's catalytic mechanism, particularly the events surrounding the cleavage of the glycosidic bond. nih.govacs.org

Detailed research, including site-directed mutagenesis, kinetic isotope effects (KIEs), and molecular dynamics simulations, has illuminated the molecular basis for this hydrolytic cleavage and the crucial role of specific amino acid residues within the DT-A active site. A key player in this process is Glutamic acid 148 (E148), a highly conserved residue located in the active site of the catalytic domain. mdpi.comnih.govcore.ac.ukresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.net

Studies involving mutagenesis of E148 have demonstrated its essential role in the ADP-ribosylation of EF-2. Replacing Glutamic acid 148 with other amino acids significantly impairs the toxin's catalytic activity. For instance, substituting E148 with aspartic acid, glutamine, or serine resulted in a substantial reduction in ADP-ribosyltransferase activity, by factors of approximately 100-fold to 300-fold, while largely maintaining substrate affinity. nih.govnih.gov This indicates that the carboxyl group of E148 is critical for efficient catalysis. nih.gov

Kinetic isotope effect studies on the DT-catalyzed hydrolysis of NAD⁺ have provided insights into the transition state structure of the glycosidic bond cleavage. These studies support a concerted mechanism involving a highly oxocarbenium ion-like transition state. nih.govacs.org The side chain carboxylate of E148 is proposed to play a vital role in stabilizing this positively charged oxocarbenium ion intermediate through electrostatic interactions. nih.govmdpi.comacs.org

Molecular dynamics simulations further support the importance of E148. These simulations suggest that the carboxylate of E148 can form a hydrogen bond with the 2' hydroxyl group of the ribosyl moiety of NAD⁺ in the enzyme-substrate complex and, more frequently, in the transition state complex. nih.govacs.org This interaction is thought to contribute to the stabilization of the transition state, thereby facilitating the cleavage of the N-glycosidic bond. The precise mechanism by which E148 functions may involve acting as a general base to activate a water molecule for nucleophilic attack on the anomeric carbon of the ribose or by directly stabilizing the developing positive charge on the ribose ring in the transition state.

While the hydrolysis of NAD⁺ in the absence of EF-2 is significantly slower than the ADP-ribosylation reaction (with a rate enhancement of approximately 10⁴-fold for hydrolysis compared to 4 x 10⁷-fold for ADP-ribosylation), the catalytic principles, particularly the role of E148 in cleaving the glycosidic bond, are believed to be conserved in the physiologically relevant reaction. nih.gov The presence of EF-2, specifically the diphthamide residue, further optimizes the active site for the nucleophilic attack, leading to the highly efficient transfer of ADP-ribose. researchgate.net

Critical Role of Glutamate Residues in Dt Catalysis E.g., Glu 148

Identification of Essential Glutamate (B1630785) Residues in the Catalytic Domain

Extensive research, including photoaffinity labeling and site-directed mutagenesis, has been instrumental in identifying key catalytic residues within the DT catalytic domain nih.govnih.govnih.govpnas.orgpnas.org. Glutamic acid at position 148 (Glu-148) has been consistently identified as a crucial active-site residue in Diphtheria Toxin nih.govacs.orgnih.govnih.govpnas.orgpnas.org. Photoaffinity labeling with NAD⁺ demonstrated efficient transfer of the nicotinamide (B372718) moiety label to Glu-148, indicating its proximity to the NAD⁺ binding site nih.govpnas.org.

Specificity and Positioning of Glu-148 (or analogous residues in other ADP-ribosylating toxins, e.g., Glu-553 in Pseudomonas exotoxin A)

Glu-148 in Diphtheria Toxin is strategically positioned within the active site cleft of the catalytic domain acs.orgrcsb.org. Structural studies, including X-ray crystallography, have revealed that Glu-148 is located near the NAD⁺ binding site acs.orgrcsb.org. Specifically, it is situated in a position that allows its carboxylate side chain to interact with the anomeric carbon of the ribosyl moiety of NAD⁺ acs.org. This positioning is critical for its role in stabilizing the transition state of the ADP-ribosylation reaction mdpi.comacs.org.

In Pseudomonas aeruginosa exotoxin A, Glu-553 is likewise located in the catalytic domain (domain III) and projects into a prominent cleft believed to be the NAD⁺ binding site acs.orgnih.govasm.org. Glu-553 forms a hydrogen bond with the 2′ OH of the ribose moiety of NAD⁺, which is thought to play a key role in orienting the substrate for the nucleophilic attack by diphthamide (B1230887) on eEF2 acs.orgembopress.org. The functional homology and similar positioning of these glutamate residues in DT and PE underscore their conserved importance in the catalytic mechanism of this class of toxins nih.govasm.org.

Proposed Mechanisms of Glutamate Involvement in Ribose Stabilization and Proton Abstraction

The catalytic glutamate residue, such as Glu-148 in DT and Glu-553 in PE, is proposed to be involved in several key steps of the ADP-ribosylation reaction. One crucial role is the stabilization of the oxocarbenium ion intermediate that forms after the cleavage of the N-glycosidic bond between ADP-ribose and nicotinamide in NAD⁺ nih.govnih.govmdpi.comresearchgate.netacs.org. The negatively charged carboxylate group of the glutamate residue can electrostatically stabilize the developing positive charge on the ribosyl moiety nih.govacs.org.

Furthermore, the glutamate residue may act as a general base catalyst nih.gov. In some ADP-ribosylation reactions, a catalytic glutamate residue has been proposed to assist in acceptor deprotonation nih.gov. While the primary target for DT and PE is diphthamide, which is a modified histidine, in other ADP-ribosyltransferases, a catalytic glutamate can deprotonate the acceptor atom (e.g., an arginine nitrogen or a serine hydroxyl) to make it a stronger nucleophile for attacking the activated ribose nih.govwikipedia.org. In the case of DT and PE, the glutamate's interaction with the ribose likely facilitates the departure of nicotinamide and the subsequent attack by diphthamide acs.orgacs.orgembopress.org. The formation of a hydrogen bond between the catalytic glutamate and a hydroxyl group on the ribose can further facilitate this process wikipedia.orgresearchgate.net.

Mutational Analysis of Glutamate Residues and Impact on Catalytic Efficiency

Mutational analysis has provided compelling evidence for the critical role of Glu-148 in DT and Glu-553 in PE catalysis nih.govnih.govasm.orgasm.org. Replacing Glu-148 in DT with other amino acids, even those with similar properties like aspartic acid (E148D), or with glutamine (E148Q) or serine (E148S), results in a significant reduction in ADP-ribosyltransferase activity nih.govnih.gov.

Studies on DT fragment A showed that the E148D, E148Q, and E148S mutations caused substantial reductions in NAD:eEF2 ADP-ribosyltransferase activity, approximately 100-fold, 250-fold, and 300-fold, respectively nih.gov. These mutations had only minimal effects on substrate affinity, suggesting that the glutamate side chain is directly involved in the catalytic step rather than just substrate binding nih.gov. The impact on NAD-glycohydrolase activity (hydrolysis of NAD⁺ in the absence of an acceptor) was different, with E148S showing only a 10-fold reduction, while E148D and E148Q showed a small increase nih.gov. This indicates distinct roles for Glu-148 in the ADP-ribosylation versus the hydrolysis reactions nih.gov.

Similarly, replacing Glu-553 in PE with aspartic acid (E553D) drastically reduced both ADP-ribosylation activity and cytotoxicity asm.orgoup.com. The E553D mutation in PE resulted in an approximately 1800-fold lower ADP-ribosylation activity and at least 10,000-fold lower cytotoxicity compared to the wild-type toxin asm.org. Replacing Glu-553 with alanine (B10760859) (E553A) also rendered the enzymatic and cytotoxic activities undetectable asm.org. These mutational studies unequivocally demonstrate that the glutamate residue at these specific positions is crucial for the catalytic efficiency and, consequently, the toxicity of both Diphtheria Toxin and Pseudomonas aeruginosa exotoxin A nih.govasm.orgasm.org.

The following table summarizes some of the mutational analysis data for Glu-148 in Diphtheria Toxin Fragment A:

| Mutation | Relative ADP-ribosyltransferase Activity (vs. Wild-type) | Relative NAD-glycohydrolase Activity (vs. Wild-type) |

| E148D | ~1/100 | Small Increase |

| E148Q | ~1/250 | Small Increase |

| E148S | ~1/300 | ~1/10 |

Data based on reference nih.gov.

This data highlights the significant impact of even conservative substitutions at position 148 on the primary ADP-ribosylation activity of DT.

Structural and Biophysical Characterization of Glutamate Mediated Active Site Dynamics

X-ray Crystallography and NMR Spectroscopy of DT Active Site with Glutamate (B1630785) Residues

High-resolution structural studies have been instrumental in defining the architecture of the Diphtheria Toxin active site and the specific contributions of key glutamate residues. X-ray crystallography, for instance, has provided detailed snapshots of the toxin's catalytic domain, highlighting the spatial arrangement of amino acids critical for its enzymatic activity.

Notably, Glutamic acid-148 (Glu-148) has been identified as a crucial active-site residue through photoaffinity labeling with NAD+. nih.gov Site-directed mutagenesis studies, replacing Glu-148 with aspartic acid, glutamine, or serine, have further underscored its importance. nih.gov While a serine substitution for this crucial glutamate resulted in only a minor structural alteration as observed by trypsinolysis, it led to a significant decrease in ADP-ribosyltransferase activity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the conformational dynamics of the DT catalytic domain. For example, NMR studies on mutations at other residues, such as glycine-52, have shown that even minor perturbations can lead to destabilization of the domain's fold. nih.gov This sensitivity to structural changes highlights the precise conformational integrity required for the active site, where glutamate residues are key players, to function correctly. While direct NMR data focusing solely on DT-Glu interactions is not extensively detailed in the provided context, the technique's power in revealing subtle conformational shifts is well-established in the study of DT mutants. nih.gov

Conformational Changes Induced by Substrate Binding and Glutamate Participation

The binding of the substrate, NAD+, to the active site of Diphtheria Toxin induces significant conformational changes that are mediated by glutamate residues. These changes are essential for catalysis, positioning the substrate optimally for the ADP-ribosylation reaction.

Molecular dynamics simulations have revealed that the carboxamide arm of NAD+ adopts a trans conformation when bound to the enzyme, whereas its most stable conformation in solution is cis. This conformational stress in the ground state is relieved in the transition state, contributing to a reduction in the activation energy for the cleavage of the ribosidic bond. ucsb.edu

Furthermore, simulations have shown that the carboxylate of Glu-148 forms a hydrogen bond with the 2'-hydroxyl group of the substrate. This interaction is dynamic, occurring approximately 17% of the time in the enzyme-substrate (E·S) complex and increasing to 57% in the enzyme-transition state (E·TS) complex. ucsb.edu This increased interaction in the transition state suggests a role for Glu-148 in stabilizing this high-energy state, thereby facilitating catalysis. Interestingly, this specific hydrogen bond is not observed in the static crystal structures, highlighting the importance of dynamic simulations in understanding enzymatic mechanisms. ucsb.edu

The acidic environment of the endosome triggers significant conformational changes in the T-domain, leading to its insertion into the membrane. mdpi.comnih.gov While not a direct interaction at the active site, this pH-dependent unfolding is a critical prerequisite for the catalytic domain, containing the active site glutamate, to reach the cytosol. nih.govnih.gov Studies have shown that the unfolding of specific helices within the T-domain is a key part of this conformational switch. rcsb.orgmdpi.com

Computational Modeling and Molecular Dynamics Simulations of Glutamate Function

Computational modeling and molecular dynamics (MD) simulations have provided profound insights into the function of glutamate residues within the Diphtheria Toxin active site, revealing dynamic interactions not apparent in static crystal structures.

MD simulations have been crucial in elucidating the mechanism of the DT-catalyzed hydrolysis of NAD+. ucsb.edu These simulations have quantified the energetic contributions of various factors to the rate acceleration observed in the enzymatic reaction. For instance, the relaxation of the conformational stress of the enzyme-bound NAD+ from a trans to a cis conformation of the carboxamide arm contributes to a reduction in the activation energy. ucsb.edu

The simulations also highlighted the dynamic hydrogen bonding between Glu-148 and the substrate's 2'-hydroxyl group, which becomes more frequent in the transition state, indicating its role in transition state stabilization. ucsb.edu Analysis of correlated motions in the simulations revealed different patterns of anticorrelated motions for protein backbone atoms when the transition state occupies the active site compared to the NAD+-bound complex, suggesting a global dynamic response of the protein to catalysis. ucsb.edu

Simulations at different pH levels have also been performed to understand the structural and functional aspects of DT. easletters.com These studies show that fluctuations in key residues change with pH, with more profound fluctuations observed at acidic pH, particularly in fragments A and B of the toxin. easletters.com Such conformational changes are critical for the toxin's ability to translocate across the endosomal membrane. easletters.com

The table below summarizes key findings from molecular dynamics simulations regarding the role of glutamate in DT function.

| Simulation Parameter | Finding | Implication |

| NAD+ Conformation | The carboxamide arm adopts a trans conformation when bound, relaxing to cis in the transition state. ucsb.edu | Reduces the activation energy for bond cleavage. ucsb.edu |

| Glu-148 Interaction | Forms a hydrogen bond with the substrate's 2'-hydroxyl group, more frequently in the transition state. ucsb.edu | Stabilizes the transition state, facilitating catalysis. ucsb.edu |

| Protein Dynamics | Different patterns of anticorrelated motions are observed in the E·S and E·TS complexes. ucsb.edu | Suggests a global conformational response to catalysis. ucsb.edu |

| pH Effects | Increased fluctuations in key residues at acidic pH. easletters.com | Facilitates the conformational changes required for membrane translocation. easletters.com |

Role of Inter-Domain and Intra-Domain Interactions Influenced by Glutamate Residues

Inter-domain interactions between the catalytic (C), translocation (T), and receptor-binding (R) domains are essential for the toxin's mechanism of action. nih.gov While Glu-148 is located within the C-domain, its accessibility to its substrate, eEF-2 in the cytosol, is dependent on the functions of the T and R domains. The T-domain's pH-triggered conformational change and membrane insertion are prerequisites for the C-domain's release. nih.govnih.gov This process is influenced by residues within the T-domain, such as Glu349 and Asp352, which are important for the hinge-like motion that facilitates membrane insertion. mdpi.com

Furthermore, the interaction between the toxin and its cell surface receptor is a critical inter-domain interaction. While the primary binding is mediated by the R-domain, studies have shown that a negatively charged glutamate residue on the receptor is crucial for binding to positively charged residues on the toxin. nih.gov This highlights the importance of electrostatic interactions, a common feature of glutamate-mediated interactions, in the initial stages of intoxication.

Engineered Diphtheria Toxin Variants with Altered Glutamate Residues E.g., Glu52 Dt, Glu148 Mutants

Rationale for Engineering DT Variants

The primary rationale for engineering Diphtheria Toxin (DT) variants with altered glutamate (B1630785) residues stems from the desire to eliminate the toxin's potent cytotoxicity while preserving its structural integrity and immunogenicity. The catalytic domain of DT is responsible for its toxic effects, which involve the ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), leading to the cessation of protein synthesis and subsequent cell death.

Specific glutamate residues within the active site are crucial for this enzymatic activity. By selectively mutating these residues, researchers can create attenuated or non-toxic versions of the toxin. These engineered proteins, often referred to as Cross-Reacting Materials (CRMs), are invaluable for several reasons:

Vaccine Development: Non-toxic DT variants, such as CRM197, are central to the production of modern conjugate vaccines. They serve as carrier proteins for polysaccharide antigens from bacteria like Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae, enhancing the immune response to these otherwise poorly immunogenic molecules.

Understanding Structure-Function Relationships: The creation and analysis of these mutants have been instrumental in elucidating the precise roles of individual amino acids in the catalytic mechanism of DT. This knowledge contributes to a fundamental understanding of enzyme function and protein structure.

Therapeutic Platforms: The ability of DT to enter cells and escape endosomes has inspired the re-engineering of non-toxic variants as delivery vehicles for therapeutic molecules, such as siRNAs, to target specific genes in diseases like cancer. uniprot.org

Design and Synthesis Strategies for Glutamate-Mutated DT Forms

The primary strategy for creating glutamate-mutated DT forms is site-directed mutagenesis . This molecular biology technique allows for the precise alteration of the DNA sequence encoding the DT protein, thereby substituting the target glutamate residue with another amino acid.

The process generally involves the following steps:

Cloning: The gene encoding for Diphtheria Toxin is cloned into a suitable expression vector, such as a plasmid.

Mutagenesis: A specific point mutation is introduced into the cloned gene. For instance, to replace glutamic acid at position 148 with serine (Glu148Ser), the DNA codon for glutamate (e.g., GAA or GAG) is changed to a codon for serine (e.g., TCT, TCC, TCA, TCG, AGT, or AGC). This is often achieved using polymerase chain reaction (PCR) with primers containing the desired mutation.

Expression and Purification: The modified plasmid is then introduced into a host organism, typically Escherichia coli, which serves as a factory to produce the mutant protein. The engineered DT variant is then purified from the host cell culture.

This targeted approach has been successfully used to create a variety of mutants, including those at the critical glutamate-148 position (e.g., E148D, E148Q, E148S) and the glycine-52 to glutamate substitution (G52E) found in the well-characterized CRM197 variant. nih.govnih.gov

Biochemical Characterization of Engineered Variants

Mutations at key glutamate residues within the catalytic domain of Diphtheria Toxin have been shown to drastically reduce or eliminate its enzymatic activity.

Glu148 Mutants: Photoaffinity labeling experiments first identified Glutamic acid-148 as a critical residue within the active site of DT. nih.gov Subsequent site-directed mutagenesis studies confirmed its essential role in the ADP-ribosylation of eEF2. torlakinstitut.comnih.gov Replacing Glu148 with other amino acids results in a significant loss of function:

Glu148Asp (E148D): Substituting glutamate with aspartate, which has a shorter side chain but retains the carboxyl group, leads to a dramatic reduction in ADP-ribosyltransferase activity, with some studies reporting levels less than 0.6% of the wild-type toxin. nih.gov Another study reported a 100-fold reduction. nih.gov

Glu148Gln (E148Q): Replacing glutamate with glutamine, which has a similar size but an amide instead of a carboxyl group, causes a roughly 250-fold decrease in activity. nih.gov

Glu148Ser (E148S): The substitution of glutamate with serine, a smaller, polar amino acid, results in an approximately 300- to 500-fold reduction in ADP-ribosyltransferase activity and cytotoxicity. nih.govnih.gov

Interestingly, the effect of these mutations on the NAD-glycohydrolase activity of the toxin is markedly different. The E148S mutant showed only a 10-fold reduction in this activity, while the E148D and E148Q mutants exhibited a slight increase. nih.gov This suggests that the side-chain carboxyl group of Glu148 is crucial for the ADP-ribosylation of eEF2 but not for the hydrolysis of NAD. nih.gov

Glu52-DT (CRM197): The CRM197 variant is a naturally occurring non-toxic mutant of DT that contains a single amino acid substitution of glycine (B1666218) to glutamic acid at position 52 (G52E). nih.gov This single point mutation results in the complete loss of the toxin's enzymatic activity. creativebiomart.net The introduction of the bulkier, charged glutamate residue in place of the small, flexible glycine at position 52 is believed to destabilize the catalytic domain's conformation to such an extent that it cannot properly refold and carry out its function upon entering the cell. nih.gov

| DT Variant | Mutation | ADP-Ribosyltransferase Activity Reduction (approximate-fold) | Reference |

|---|---|---|---|

| E148D | Glu148 -> Asp | 100 | nih.gov |

| E148Q | Glu148 -> Gln | 250 | nih.gov |

| E148S | Glu148 -> Ser | 300-500 | nih.govnih.gov |

| CRM197 | Gly52 -> Glu | Complete Loss | creativebiomart.net |

While mutations at Glu148 drastically reduce catalytic activity, they appear to have a minimal impact on the toxin's ability to bind its substrates, NAD+ and eEF2. Studies on the E148D mutant showed little to no reduction in the affinity of the toxin's fragment A for NAD. nih.gov Similarly, the E148D, E148Q, and E148S mutations caused only minor changes in substrate affinity. nih.gov These findings indicate that Glu148 is primarily involved in the catalytic step of the ADP-ribosylation reaction rather than in the initial binding of the substrates.

Application of Engineered Dt Glu Variants As Research Tools in Cellular and Organismal Studies

Conditional Cell Ablation Systems Utilizing Diphtheria Toxin Receptor (DTR) and Non-Toxic DT-Glu Variants (e.g., Glu52-DT, CRM197)

One of the most powerful applications of DT-related proteins is in the creation of conditional cell ablation systems. These systems allow researchers to eliminate specific cell populations in an animal model at a chosen time, providing profound insights into the function of those cells.

The DTR-mediated cell ablation strategy is a sophisticated genetic method used for analyzing in vivo cell function. wikipedia.org This system leverages the fact that rodent cells are naturally resistant to diphtheria toxin because their version of the Diphtheria Toxin Receptor (DTR) has a very low affinity for the toxin. In contrast, primate cells, including human cells, are highly sensitive. biologists.com

The principle involves creating transgenic mice that express the primate (human) DTR, known as heparin-binding EGF-like growth factor (HB-EGF), under the control of a cell-type-specific promoter. wikipedia.orgiiarjournals.org This confines the expression of the high-affinity DT receptor to only the desired cell population. When these transgenic mice are administered diphtheria toxin, only the cells expressing the primate DTR will bind the toxin, internalize it, and undergo apoptosis due to the cessation of protein synthesis. iiarjournals.org All other cells in the mouse remain unaffected. This technique, often called "toxin receptor-mediated cell knockout" (TRECK), is simple, sensitive, and allows for the degree of cell damage to be controlled by the amount of DT injected. wikipedia.orgnih.gov

In DTR-mediated ablation studies, it is critical to demonstrate that the observed physiological effects are due to the loss of the specific cell population and not from any off-target effects of the administered diphtheria toxin itself. This is where non-toxic this compound mutants like CRM197 become essential control reagents.

CRM197 is immunologically indistinguishable from the wild-type toxin and binds to the same DTR (HB-EGF). nih.govcreative-diagnostics.com However, due to the G52E mutation, it is enzymatically inactive and therefore non-toxic. pnas.org In a typical experiment, one cohort of DTR-transgenic animals receives the active diphtheria toxin to induce cell ablation, while a control cohort receives an equivalent amount of a this compound variant like CRM197. Since CRM197 does not cause cell death, any biological outcome observed in the DT-treated group but not in the CRM197-treated group can be confidently attributed to the specific ablation of the target cells. biologists.com This makes this compound variants indispensable for validating the specificity of the cell ablation system. While CRM197 is widely used, some studies have noted it can exhibit low-level cytotoxicity in certain cell lines, leading to the development of other non-toxic mutants, such as the K51E/E148K DT variant, for use in generating immune tolerance. nih.gov

The DTR system has been widely applied to investigate the function of various cell lineages in murine models. A prominent example is the study of the myeloid cell compartment, including macrophages. iiarjournals.org To study the role of macrophages, researchers use transgenic mouse lines such as the CD11b-DTR mouse, which expresses the human DTR under the control of the CD11b promoter. iiarjournals.org

Upon administration of diphtheria toxin to these mice, macrophage populations are rapidly depleted. Researchers can then observe the consequences of this depletion on processes like immune response, tissue repair, or tumor progression. For instance, this method can be used to determine the functional contribution of macrophages to a particular disease model. iiarjournals.org The use of different promoters allows for the ablation of more specific subsets, such as those targeted in CD169-DTR or CD206-DTR mouse strains. iiarjournals.org

| Mouse Model | Promoter | Target Cell Lineage for Ablation | Research Application |

| CD11b-DTR | CD11b | Macrophages, Monocytes | Studying the broad role of macrophages in immunity and disease. iiarjournals.org |

| CD169-DTR | CD169 (Siglec1) | Specific macrophage subsets (e.g., metallophilic macrophages) | Investigating the function of specialized macrophage populations. iiarjournals.org |

| CD206-DTR | CD206 (Mannose Receptor) | M2-like macrophages | Elucidating the role of alternatively activated macrophages in tissue remodeling and disease. iiarjournals.org |

| Cd8α-DTR | Cd8α | Cytotoxic T cells | Determining the function of CD8+ T cells in anti-tumor or anti-viral immunity. iiarjournals.org |

Studies on Host-Pathogen Interactions and Toxin-Receptor Dynamics Using this compound Variants

Because this compound variants like CRM197 retain their ability to bind to the DTR (HB-EGF) without initiating a toxic cascade, they are excellent tools for studying the initial steps of host-pathogen interactions. nih.govtums.ac.ir The binding of a toxin to its cellular receptor is the critical first event in pathogenesis. Using a non-toxic mutant allows researchers to isolate and study this binding event in detail.

CRM197 can be used in competitive binding assays to characterize the interaction between the native toxin and its receptor. biologists.com For example, studies have used CRM197 to confirm that DT-induced tumor regression in certain mouse models was indeed mediated by binding to elevated levels of the HBEGF receptor on cancer cells. biologists.com By showing that pre-treatment with CRM197 could block the effects of active DT, researchers proved the specificity of the interaction. biologists.com These variants enable the study of receptor affinity, binding kinetics, and the structural basis of the toxin-receptor complex without the confounding variable of cell death.

Development of Research Probes and Biosensors Based on this compound Mutants

The specific binding property of this compound mutants has been harnessed to develop molecular probes for visualizing and tracking DTR-expressing cells. By conjugating a reporter molecule, such as a fluorophore, to the non-toxic toxin variant, researchers can create a powerful tool for cellular imaging.

Methodologies for Investigating Dt Glutamate Function and Interactions

Site-Directed Mutagenesis and Recombinant Protein Expression

Site-directed mutagenesis is a cornerstone technique used to investigate the function of specific amino acids within a protein. youtube.com By systematically replacing a target amino acid with another, researchers can observe the resulting effect on protein function and deduce the role of the original residue. In the study of Diphtheria Toxin's active site, this method has been instrumental in confirming the critical nature of Glutamic acid-148 (E148). nih.gov

Researchers have genetically engineered mutations in the gene encoding the toxin's A fragment (DTA) to substitute E148 with other amino acids such as aspartic acid (Asp), glutamine (Gln), or serine (Ser). nih.gov The process involves creating a specific DNA primer that is complementary to the gene sequence at the desired point of mutation but contains a mismatched codon that codes for the new amino acid. youtube.com This modified gene is then cloned into an expression vector, such as a plasmid, and introduced into a host organism, typically Escherichia coli, for the synthesis of the mutant protein. nih.govnih.gov The resulting recombinant proteins can then be purified and their enzymatic activity analyzed. nih.gov This approach has been successfully used to express not only full-length toxins but also specific domains, like the B fragment, for functional studies. nih.govnih.gov

The substitution of E148 with residues that alter the side chain's properties (e.g., changing the carboxyl group to an amide with glutamine or a hydroxyl group with serine) provides direct evidence of its importance in catalysis. nih.gov

Table 1: Examples of Site-Directed Mutagenesis Studies on DT-Glu (E148)

| Original Residue | Mutant Residue | Expression System | Purpose of Study | Reference |

|---|---|---|---|---|

| Glutamic Acid-148 | Aspartic Acid | Escherichia coli | To assess the role of the carboxyl group length in catalysis. | nih.gov |

| Glutamic Acid-148 | Glutamine | Escherichia coli | To investigate the importance of the negative charge for activity. | nih.gov |

In Vitro ADP-Ribosyltransferase Assays (e.g., using DEABAG)

To quantify the enzymatic activity of wild-type and mutant forms of Diphtheria Toxin, researchers employ in vitro ADP-ribosyltransferase assays. These assays directly measure the toxin's ability to transfer an ADP-ribose group from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to its target, eEF2.

A common method involves using a radiolabeled [³²P]-NAD+ substrate. The reaction mixture includes the purified toxin (or its catalytic domain), purified eEF2, and [³²P]-NAD+. biorxiv.org The incorporation of the radioactive ADP-ribose into eEF2 can then be measured, often by separating the proteins via SDS-PAGE and detecting the radioactivity. biorxiv.org

More recently, non-radioactive, solid-phase assays have been developed for higher throughput and safety. nih.govresearchgate.netscispace.com In one such assay, His-tagged eEF2 is immobilized on a solid support (like a microplate well). The toxin is then added along with biotinylated NAD+ as the substrate. If the toxin is active, it will transfer the biotinylated ADP-ribose to the bound eEF2. The amount of transferred biotinylated ADP-ribose, which is directly proportional to the toxin's enzymatic activity, can then be quantified by adding streptavidin conjugated to an enzyme (like peroxidase) that produces a colorimetric or chemiluminescent signal. nih.govresearchgate.net This method has proven sensitive enough to detect enzymatically active DT at concentrations as low as 30 ng/L. nih.govscispace.com

These assays have been crucial in demonstrating the dramatic loss of function resulting from mutations at the E148 position. For instance, replacing E148 with aspartic acid, glutamine, or serine led to reductions in ADP-ribosyltransferase activity of approximately 100-fold, 250-fold, and 300-fold, respectively. nih.gov

Protein-Ligand Binding Studies (e.g., NAD+ analogs)

Understanding how this compound residues contribute to the binding of the substrate NAD+ is essential for a complete picture of the catalytic mechanism. Protein-ligand binding studies are employed to measure the affinity of the toxin for NAD+ and its analogs. Techniques such as flow dialysis and fluorescence quenching have been used to determine the dissociation constant (Kd), a measure of binding affinity. nih.gov

Studies have shown that the active fraction of diphtheria toxin binds a single molecule of NAD+ with a Kd of approximately 9 µM. nih.gov By using NAD+ analogs, researchers can probe the specific interactions between the toxin's active site, including residues like E148, and different parts of the NAD+ molecule. These studies have helped to characterize the properties of the NAD+ binding site on the toxin's A fragment. nih.govnih.gov Interestingly, while mutations at E148 drastically reduce catalytic activity, they often cause only minimal changes in the affinity for the substrate, suggesting that this glutamate (B1630785) residue is more critical for the catalytic step itself rather than for initial substrate binding. nih.gov

Cell-Based Assays for Toxin Activity (excluding clinical human trial data)

To assess the biological relevance of in vitro findings, cell-based assays are used to measure the toxin's cytotoxic effects on living cells. A widely used method is the protein synthesis inhibition assay, which typically utilizes Vero cells (a kidney epithelial cell line from an African green monkey) due to their high sensitivity to the toxin. nih.gov

In this assay, cultured Vero cells are exposed to varying concentrations of the wild-type or mutant toxins. The toxin's activity is determined by measuring the rate of protein synthesis, often by adding a radiolabeled amino acid, such as [¹⁴C]leucine, to the culture medium. nih.gov If the toxin is active, it will enter the cells, ADP-ribosylate eEF2, and halt protein synthesis, leading to a decrease in the incorporation of the radiolabeled amino acid into newly synthesized proteins. The amount of incorporated radioactivity is then measured to quantify the extent of inhibition. nih.gov This method is highly sensitive and can be used to determine the neutralizing capacity of antibodies against the toxin. nih.gov

These assays have confirmed the in vivo significance of the E148 residue, as mutations at this site render the toxin significantly less potent in killing susceptible cells.

Advanced Imaging Techniques for Tracking Toxin Entry and Intracellular Localization

To visualize the journey of the diphtheria toxin into the cell and the role of its different domains, researchers utilize advanced imaging techniques. Confocal microscopy, combined with fluorescently labeled toxin fragments, allows for the real-time tracking of the toxin's entry and subcellular localization. researchgate.netmdpi.com

For these studies, recombinant DNA technology is used to create fusion proteins where a fluorescent protein, such as Green Fluorescent Protein (GFP), is attached to the toxin or its domains (e.g., the B-subunit or R-domain). researchgate.net When these fluorescently tagged proteins are introduced to cultured cells, their movement can be tracked. This allows for the observation of key steps in intoxication, including:

Binding to the cell surface receptor, the heparin-binding EGF-like growth factor precursor (HB-EGF). wikipedia.orgnih.gov

Internalization via receptor-mediated endocytosis into endosomes. youtube.com

Translocation of the catalytic A-domain across the endosomal membrane into the cytosol, a step triggered by the acidic environment of the endosome. wikipedia.orgyoutube.com

Immunofluorescence microscopy is another powerful tool. In this technique, cells are treated with the toxin, and then antibodies specific to different parts of the toxin (e.g., fragment A) or to cellular markers (e.g., endosomal proteins like Rab7 or Rab11) are used to pinpoint the toxin's location within the cell. nih.gov These studies have helped to elucidate the trafficking pathways of the toxin and its mutants, showing, for example, that the non-toxic mutant CRM197 may be directed towards a recycling pathway within the cell. nih.gov

Table 2: Imaging Techniques Used in DT Research

| Technique | Purpose | Key Findings | Reference |

|---|---|---|---|

| Confocal Microscopy | To track intracellular transport of fluorescently-labeled DT fragments. | Revealed differences in the transport speed and pathways of different toxin domains. | researchgate.net |

| Immunofluorescence Microscopy | To identify the subcellular localization of DT and its mutants. | Showed co-localization of CRM197-loaded endosomes with actin filaments and recycling endosome markers. | nih.gov |

Proteomic and Interactomic Approaches to Identify Toxin Targets and Associated Factors

Proteomics and interactomics are large-scale approaches used to identify the full range of proteins that the diphtheria toxin interacts with inside a host cell. These methods help to build a comprehensive picture of the toxin's mechanism of action beyond its primary target, eEF2.

Mass spectrometry-based proteomics can be used to analyze the protein composition of specific cellular fractions or to identify proteins that are co-purified with the toxin. biorxiv.org For example, by isolating the secreted and cell-surface proteins from Corynebacterium diphtheriae, researchers can identify factors that may be associated with the toxin during its production and release. biorxiv.org

Interactomic approaches aim to map the network of protein-protein interactions. This can involve techniques like co-immunoprecipitation, where an antibody against the toxin is used to pull it out of a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified by mass spectrometry. Such studies have been instrumental in identifying cellular factors that facilitate the translocation of the catalytic domain from the endosome into the cytosol, including proteins from the COPI complex, thioredoxin reductase, and Hsp90. mdpi.com These findings suggest that the toxin hijacks host cell machinery to complete its journey to the cytosol, where residues like this compound can then exert their catalytic function on eEF2. mdpi.com

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Aspartic Acid | Asp |

| Diphtheria Toxin | DT |

| Diphtheria Toxin A fragment | DTA |

| Elongation Factor 2 | eEF2 |

| Glutamic Acid | Glu |

| Glutamine | Gln |

| Green Fluorescent Protein | GFP |

| Nicotinamide Adenine Dinucleotide | NAD+ |

Comparative Biochemistry and Evolutionary Implications of Glutamate Catalysis in Adp Ribosyltransferases

Conservation of Glutamate (B1630785) Residues Across Diverse ADP-Ribosylating Toxins

Based on key conserved residues, bacterial ARTs are broadly classified into two major families: the Diphtheria Toxin (DT) family and the Cholera Toxin (CT) family. asm.orgtandfonline.com Members of the DT family, including Diphtheria Toxin and Pseudomonas Exotoxin A, typically possess a conserved motif often described as H-Y-E, containing a histidine, two tyrosines, and a catalytic glutamate. nih.govtandfonline.com The CT family, which includes Cholera Toxin and Pertussis Toxin, retains a spatially conserved arginine, a Ser-Thr-Ser (STS) motif, and a catalytic glutamate residue, collectively referred to as the RSE motif. asm.orgpnas.orgtandfonline.com Although the surrounding motifs differ, the presence and critical role of a catalytic glutamate residue are a unifying feature across these diverse toxin families. asm.orgnih.govtandfonline.com

Research findings highlight the significance of this conserved glutamate. For instance, mutation of the catalytic glutamate in Diphtheria Toxin (Glu-148) or Pseudomonas Exotoxin A (Glu-553) results in a significant loss of ADP-ribosyltransferase activity and cytotoxicity. nih.govnih.gov Similarly, mutation of the corresponding glutamate residue (Glu-129) in Pertussis Toxin's S1 subunit substantially reduces its catalytic velocity. mdpi.com This strong conservation underscores the fundamental importance of the glutamate residue for the enzymatic function of these toxins.

Mechanistic Commonalities and Differences in Catalysis Across Toxins (e.g., Pertussis Toxin, Cholera Toxin, Pseudomonas Exotoxin A)

In Diphtheria Toxin and Pseudomonas Exotoxin A (DT family), the catalytic glutamate (Glu-148 in DT, Glu-553 in PE) is thought to stabilize an oxocarbenium ion-like transition state during the cleavage of NAD⁺. mdpi.comnih.gov This glutamate is located within the HYE motif, and its interaction with NAD⁺ facilitates the release of nicotinamide (B372718). nih.govnih.gov Studies involving photoaffinity labeling with NAD⁺ have specifically identified these glutamate residues as being located in the active site and directly involved in catalysis. nih.govnih.gov

For Pertussis Toxin (CT family), the catalytic glutamate (Glu-129 in the S1 subunit) is proposed to retrieve a proton from the 2'-OH group of the adenosine (B11128) ribose of NAD⁺, thereby destabilizing the nicotinamide-ribosyl bond. mdpi.com The active site of Pertussis Toxin also involves other residues like Histidine-35, which contribute to the catalytic mechanism. mdpi.com The environment around the catalytic glutamate in Pertussis Toxin undergoes remodeling upon NAD⁺ binding, becoming more hydrophobic, which can influence the residue's pKa and catalytic efficiency. researchgate.netnih.gov

Cholera Toxin (CT family) also utilizes a catalytic glutamate within its RSE motif. pnas.orgtandfonline.com Similar to Pertussis Toxin, the RSE motif involves an arginine residue and an STS motif, which are important for maintaining the structure of the reaction pocket and NAD binding. asm.orgpnas.org While the precise step where the glutamate acts might have nuances compared to the DT family due to the different active site environment, its fundamental role in facilitating NAD⁺ cleavage and ADP-ribose transfer is conserved.

Despite these subtle differences in the proposed mechanisms and interacting residues, a common feature is the role of the glutamate residue as a general base or in stabilizing a transition state to promote the nucleophilic attack on the anomeric carbon of the ribose by the target protein residue. The structural similarity among the catalytic domains of these diverse ARTs, particularly in the NAD-binding site, further supports a general mechanism despite variations in amino acid sequence. pnas.orgnih.gov

The following table summarizes some key features of the catalytic glutamate in these toxins:

| Toxin | Catalytic Glutamate Residue (Example) | Proposed Role in Catalysis | Conserved Motif | Target Molecule |

| Diphtheria Toxin | Glu-148 | Stabilizes oxocarbenium ion transition state, facilitates NAD⁺ cleavage. mdpi.comnih.gov | HYE | Elongation Factor 2 (EF-2) nih.gov |

| Pertussis Toxin | Glu-129 | Retrieves proton from NAD⁺ ribose 2'-OH, destabilizing bond. mdpi.com | RSE | Giα and Goα subunits of trimeric G proteins tandfonline.com |

| Cholera Toxin | Catalytic Glutamate (within RSE) | Facilitates NAD⁺ cleavage and ADP-ribose transfer. pnas.orgtandfonline.com | RSE | Gsα subunit of trimeric G proteins ctdbase.org |

| Pseudomonas Exotoxin A | Glu-553 | Stabilizes oxocarbenium ion transition state, facilitates NAD⁺ cleavage. mdpi.comnih.gov | HYE | Elongation Factor 2 (EF-2) nih.gov |

Note: Specific residue numbers may vary slightly depending on the strain or construct of the toxin.

Evolutionary Pressure on Active Site Residues for Toxin Virulence

The strong conservation of the catalytic glutamate and surrounding active site residues across diverse bacterial ADP-ribosylating toxins highlights the significant evolutionary pressure to maintain this essential enzymatic function. These toxins are key virulence factors, and their ability to efficiently modify host targets is directly linked to their pathogenicity. nih.govnih.govtandfonline.com

Mutations in the catalytic glutamate residue severely impair or abolish the toxin's enzymatic activity and, consequently, its cytotoxicity and virulence. nih.govnih.gov This demonstrates that maintaining a functional catalytic site is paramount for the toxin's ability to exert its effect on the host. The selective pressure favors bacteria that produce toxins with efficient ADP-ribosyltransferase activity, mediated by the precisely positioned and functional glutamate residue.

While the catalytic glutamate is highly conserved, variations in other active site residues and surrounding loops contribute to the toxins' specificity for different host targets. asm.orgpnas.orgmdpi.com Evolutionary pressure acts not only on the catalytic machinery but also on the regions responsible for substrate recognition and binding. This allows different toxins utilizing a similar catalytic mechanism to target a variety of host proteins, expanding the range of cellular processes that can be disrupted.

Future Directions in Dt Glutamate Research

Elucidating Nuances of Glutamate-Mediated Catalysis

A key area of future DT-Glu research involves further detailed investigation into the precise catalytic mechanism mediated by glutamate (B1630785) residues within the Diphtheria Toxin. Studies have identified specific glutamate residues, such as Glu-148 in DT, as critical for enzymatic activity guidetopharmacology.orgfishersci.cadoi.orgciteab.com. These residues are part of the active site and are involved in the transfer of ADP-ribose from NAD+ to a modified histidine residue (diphthamide) on eEF2 fishersci.ca.

Future work aims to fully elucidate the subtle steps of this ADP-ribosylation reaction, including the role of surrounding residues and conformational changes in the enzyme. While sequence alignments and structural studies have shown that catalytic residues, including glutamate, are conserved across functionally similar ADP-ribosylating toxins like Pseudomonas aeruginosa exotoxin A (ETA) and PARPs, the precise kinetic and structural nuances governed by the glutamate environment in DT warrant further exploration fishersci.cadoi.orgciteab.com. Understanding how mutations in or near these glutamate residues affect NAD+ binding, substrate recognition (eEF2), and the catalytic rate remains an active area guidetopharmacology.orgdoi.org. Advanced kinetic studies, site-directed mutagenesis focusing on glutamate and adjacent residues, and high-resolution structural analyses of DT-substrate/product complexes are anticipated to provide deeper insights into the catalytic cycle and the specific contribution of the glutamate side chain.

Development of Novel Research Tools Based on this compound Engineering

The potent inhibitory effect of Diphtheria Toxin on protein synthesis, mediated by its catalytic domain containing the key glutamate residues, makes it a valuable scaffold for developing novel research tools. Engineering of DT-based constructs, often involving modifications to the targeting or catalytic domains, is a significant area of future research. Mutated forms of DT, such as those with alterations at critical glutamate positions like Glu52-DT or Glu-148, which render the toxin catalytically inactive while retaining other properties, are already used as controls in research to differentiate between catalytic and non-catalytic effects nih.gov.

Future directions include the development of highly specific targeted toxins where the DT catalytic domain (containing the essential glutamate) is fused to targeting moieties that direct the toxin to specific cell types or proteins. These tools can be used to selectively inhibit protein synthesis in defined cell populations, aiding in the study of cellular processes, protein function, and disease mechanisms nih.gov. Further engineering may involve modulating the catalytic activity through targeted mutations of glutamate or nearby residues to create tools with altered potency or substrate specificity. The development of inducible or controllable DT-based tools, where the catalytic activity can be turned on or off, also represents a promising avenue for precisely manipulating cellular protein synthesis in research settings.

Exploring Unconventional Functions or Targets of this compound Variants

While the primary target of Diphtheria Toxin's catalytic domain is eEF2, future research may explore unconventional functions or targets of DT variants, particularly those with engineered glutamate residues. Modifications to the catalytic site, including changes to the glutamate residues, could potentially alter substrate specificity or introduce new enzymatic activities. Although the core ADP-ribosylation of eEF2 is well-established, the possibility of side reactions or interactions with other cellular components, especially with modified toxin constructs, could reveal novel biological effects.

Studies using mutated DT forms have already provided insights into the role of macrophage populations in disease models by selectively depleting cells expressing the Diphtheria Toxin Receptor nih.gov. Future research could involve creating this compound variants with altered receptor binding or intracellular trafficking properties to target different cell types or subcellular compartments, potentially uncovering unconventional biological outcomes beyond direct protein synthesis inhibition. Exploring the immunomodulatory potential of DT variants with modified catalytic activity, or investigating their interactions with cellular signaling pathways, represents other potential avenues for discovering unconventional functions.

Advanced Computational Design of this compound-Based Constructs for Biological Probing

Advanced computational approaches are poised to play a crucial role in the future design and optimization of this compound-based constructs for biological probing. Computational modeling and simulation can provide insights into the structure-function relationships of the DT catalytic domain, particularly the dynamics and interactions of the critical glutamate residues fishersci.caciteab.com.

Future computational efforts will likely focus on designing mutations in or near the glutamate active site to predict their effects on catalytic efficiency, substrate binding, and potential off-target interactions. This could involve molecular dynamics simulations to study the flexibility of the active site loops containing glutamate fishersci.ca, docking studies to screen potential inhibitors or alternative substrates, and in silico guided mutagenesis to design variants with desired catalytic properties. Furthermore, computational approaches can be used to design and optimize the entire toxin construct, including the targeting and translocation domains, to improve delivery specificity and efficiency while maintaining or modulating the glutamate-dependent catalytic function. This integration of computational design with experimental validation will accelerate the development of sophisticated this compound-based tools for a wide range of biological applications.

Conclusion

Synthesis of Key Findings on DT-Glu's Catalytic Importance

The catalytic domain of Diphtheria Toxin (DT) is an NAD-dependent ADP-ribosyltransferase that inhibits protein synthesis by modifying elongation factor 2 (EF-2) through the transfer of an ADP-ribose moiety from NAD+ to a modified histidine residue (diphthamide) on EF-2. nih.govpreprints.orgsbu.ac.irwikipedia.org This enzymatic activity is directly responsible for the toxin's cytotoxicity. nih.gov Key to this catalytic process is the presence and precise positioning of specific amino acid residues within the toxin's active site, among which Glutamic Acid residues are critically important. sbu.ac.ir

Studies on both Diphtheria Toxin and Pseudomonas aeruginosa Exotoxin A (ETA), another potent ADP-ribosylating toxin targeting EF-2, have identified essential Glutamic Acid residues within their catalytic domains. For instance, Glutamic acid 553 in ETA has been shown to be crucial for its ADP-ribosylation activity and, consequently, its toxicity. Mutational analysis of this residue in ETA demonstrated a drastic reduction in enzymatic activity and cytotoxicity when replaced with Aspartic Acid, highlighting the specific requirement for a glutamate (B1630785) residue at this position for efficient catalysis. Similarly, a conserved glutamate residue is considered essential for the catalytic activity across various ADP-ribosylating enzymes, suggesting a common catalytic mechanism that relies on this residue. sbu.ac.ir These findings underscore the direct involvement of specific Glutamic Acid residues in facilitating the chemical reaction of ADP-ribosylation catalyzed by these toxins.

The catalytic importance of these Glu residues lies in their role within the active site, often participating in substrate binding, transition state stabilization, or the activation of catalytic water molecules. In the context of ADP-ribosylation, the carboxylate group of Glutamic Acid is believed to play a direct role in the catalytic mechanism, potentially acting as a catalytic base or in orienting the NAD+ substrate for the transfer reaction. The precise molecular interactions and conformational changes involving the catalytic Glu residue are fundamental to the toxin's ability to efficiently modify EF-2 and halt protein synthesis.

Research findings, such as those involving mutagenesis of the catalytic glutamate in ETA, provide quantitative data on the impact of altering this residue. As shown in the table below, a single point mutation can dramatically reduce catalytic efficiency and toxicity.

| Toxin | Residue Mutation | ADP-Ribosylation Activity (relative to wild-type) | Toxicity (relative to wild-type) | Source |

| Pseudomonas aeruginosa Exotoxin A (ETA) | Glu-553 to Asp | ~1/1800 | <1/10000 |

This data empirically supports the critical catalytic role of Glu-553 in ETA.

Broader Implications for Understanding Enzyme Mechanism and Toxin Function

The detailed understanding of the catalytic role of Glutamic Acid residues in ADP-ribosylating toxins like DT and ETA has broader implications for the fields of enzyme mechanisms and toxin function. It reinforces the concept that specific amino acid residues are not merely structural components but are precisely positioned and chemically suited to perform essential catalytic tasks within enzyme active sites. The conserved nature of a catalytic glutamate in different ADP-ribosylating enzymes highlights convergent evolution and the fundamental chemical principles underlying this type of enzymatic reaction. sbu.ac.ir

Furthermore, studying the mechanism of these toxins provides a molecular paradigm for understanding how other enzymes utilizing Glutamic Acid in their catalytic centers function. Glutamic Acid residues are known to participate in various catalytic mechanisms beyond ADP-ribosylation, including their role in catalytic triads (e.g., Cys-His-Glu) and in activating water molecules for hydrolysis in proteases and other hydrolases. The insights gained from this compound research contribute to a more general understanding of how the carboxylate side chain of glutamate can be leveraged in different enzymatic contexts to facilitate diverse chemical transformations.

For toxin function, the research on this compound elucidates the molecular basis of their potent effects. By understanding precisely how these toxins catalyze the modification of critical host proteins like EF-2, researchers gain insights into the virulence mechanisms of the producing bacteria. preprints.orgsbu.ac.ir This knowledge is crucial for developing strategies to counteract toxin activity, such as the design of inhibitors that target the active site and interfere with the catalytic function of the essential glutamate residue. The study of this compound thus provides a detailed molecular blueprint of toxin action, which can inform approaches to prevent or treat toxin-mediated diseases.

Impact of this compound Research on Advancing Cellular and Molecular Biology Methodologies

Research into the catalytic importance of this compound and similar residues in other enzymes has significantly impacted and advanced methodologies in cellular and molecular biology. Techniques used to study the role of these residues, such as site-directed mutagenesis, enzyme kinetics, protein crystallography, and computational modeling, have been refined and widely adopted across biological research.

Site-directed mutagenesis, for example, has been a crucial tool to confirm the importance of specific residues like Glu-553 in ETA by observing the functional consequences of their alteration. This technique allows researchers to probe the contribution of individual amino acids to protein function and is now a standard method in molecular biology laboratories. Enzyme kinetics studies, used to quantify the reduction in catalytic activity upon mutation of catalytic residues, provide essential data for understanding the enzymatic mechanism at a quantitative level.

Furthermore, structural biology techniques, including X-ray crystallography, have been instrumental in determining the three-dimensional arrangement of active sites and the position of catalytic residues like Glutamic Acid in toxins and enzymes. This structural information is vital for understanding the catalytic mechanism and guiding rational mutagenesis or inhibitor design. The study of toxins like DT and ETA, with their well-defined catalytic domains, has served as important model systems for the application and development of these structural techniques.

The insights gained from studying the catalytic function of this compound also contribute to the development of tools and methodologies for studying protein function within cells. While the article strictly excludes dosage/administration and safety profiles, the fundamental understanding of how toxin domains function catalytically has, in some research avenues, informed the design of protein-based tools for manipulating cellular processes, although the focus here remains on the methodological advancements stemming from the understanding of the catalytic mechanism itself. wikipedia.org Techniques for expressing, purifying, and assaying the activity of toxin catalytic domains, developed through research on this compound, are broadly applicable to studying other enzymes and proteins.

Q & A

Q. What ethical safeguards are critical in this compound clinical trials?

Q. How to address statistical limitations in this compound data analysis?

- Methodological Answer :

- Consult statisticians to select non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.